2,3-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone

Overview

Description

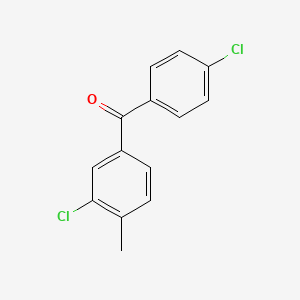

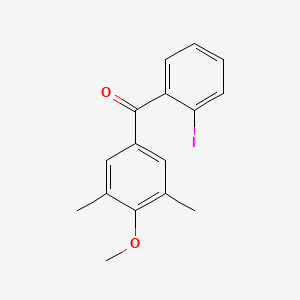

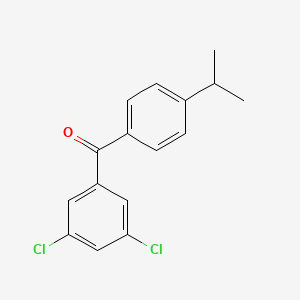

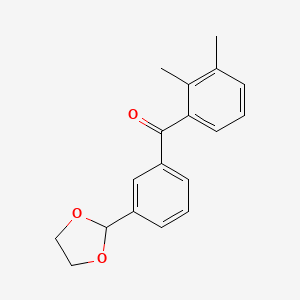

2,3-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone is a chemical compound with the CAS Number: 898779-30-1 . It has a linear formula of C18H18O3 .

Molecular Structure Analysis

The IUPAC name for this compound is (2,3-dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone . The InChI Code is 1S/C18H18O3/c1-12-5-3-8-16(13(12)2)17(19)14-6-4-7-15(11-14)18-20-9-10-21-18/h3-8,11,18H,9-10H2,1-2H3 . The molecular weight of the compound is 282.34 .Physical And Chemical Properties Analysis

The compound has a boiling point of 429.2ºC at 760 mmHg and a flash point of 205.2ºC . The density of the compound is 1.149g/cm³ .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2,3-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone, focusing on six unique fields:

Pharmaceutical Research

2,3-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone is utilized in pharmaceutical research as a potential intermediate in the synthesis of various therapeutic agents. Its unique structure allows it to be a building block for compounds with potential anti-inflammatory, anti-cancer, and antimicrobial properties .

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate. Its benzophenone core and dioxolane ring make it suitable for constructing complex molecular architectures. It is often used in the synthesis of heterocyclic compounds, which are crucial in developing new materials and drugs .

Material Science

This compound is explored in material science for its potential use in creating advanced polymers and resins. Its structural properties contribute to the development of materials with enhanced thermal stability and mechanical strength, which are essential for high-performance applications .

Photochemistry

2,3-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone is studied in photochemistry due to its ability to act as a photosensitizer. It can absorb light and transfer energy to other molecules, making it useful in photochemical reactions and the development of light-sensitive materials.

Environmental Chemistry

In environmental chemistry, this compound is investigated for its role in the degradation of pollutants. Its reactivity under various conditions can help in the breakdown of harmful substances, contributing to environmental remediation efforts .

Analytical Chemistry

Analytical chemists use this compound as a reference standard in various analytical techniques. Its well-defined chemical properties make it suitable for calibrating instruments and validating methods in quantitative analysis .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes .

Mode of Action

It’s known that 1,3-dioxolanes can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a brönsted or a lewis acid catalyst . This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

It’s worth noting that similar compounds have been shown to modulate serotonergic and glutamatergic systems and exhibit anti-inflammatory and antioxidant actions .

Pharmacokinetics

The compound’s molecular structure suggests that it may have good bioavailability due to its lipophilic nature .

Result of Action

Similar compounds have been shown to exhibit antinociceptive and anti-edematogenic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .

properties

IUPAC Name |

(2,3-dimethylphenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-12-5-3-8-16(13(12)2)17(19)14-6-4-7-15(11-14)18-20-9-10-21-18/h3-8,11,18H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFCAFJFPOOUJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)C3OCCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645063 | |

| Record name | (2,3-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone | |

CAS RN |

898779-30-1 | |

| Record name | (2,3-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.